molecular formula C8H10BNO3 B13407343 (6-Cyclopropoxypyridin-3-yl)boronic acid

(6-Cyclopropoxypyridin-3-yl)boronic acid

Cat. No.: B13407343
M. Wt: 178.98 g/mol
InChI Key: XQEIFCXTDWOGTB-UHFFFAOYSA-N
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Description

(6-Cyclopropoxypyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C8H10BNO2. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Cyclopropoxypyridin-3-yl)boronic acid typically involves the borylation of a pyridine derivativeThis reaction involves the coupling of a halogenated pyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it a preferred method for the synthesis of boronic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-Cyclopropoxypyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling typically yields biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (6-Cyclopropoxypyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. In biological systems, boronic acids can inhibit enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Cyclopropoxypyridin-3-yl)boronic acid is unique due to the presence of the cyclopropoxy group, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its utility in specific chemical reactions and applications compared to other boronic acid derivatives .

Properties

Molecular Formula

C8H10BNO3

Molecular Weight

178.98 g/mol

IUPAC Name

(6-cyclopropyloxypyridin-3-yl)boronic acid

InChI

InChI=1S/C8H10BNO3/c11-9(12)6-1-4-8(10-5-6)13-7-2-3-7/h1,4-5,7,11-12H,2-3H2

InChI Key

XQEIFCXTDWOGTB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)OC2CC2)(O)O

Origin of Product

United States

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